molecular formula C16H20N2O2S B2374030 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 331430-18-3

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B2374030
CAS No.: 331430-18-3
M. Wt: 304.41
InChI Key: KKOVFIUNCUSRCE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the discovery and development of novel antiviral agents. Structurally, it features a benzenesulfonamide group linked to a 6-methylpyridin-2-yl amine, a motif found in compounds being explored as inhibitors of viral proteins . Research into closely related benzenesulfonamide derivatives has demonstrated their potential as inhibitors of the HIV-1 Capsid (CA) protein, a promising therapeutic target that plays critical structural and regulatory roles in the viral replication cycle . These inhibitors can disrupt both early and late-stage events of the HIV-1 life cycle, preventing successful viral infection and replication . The structural features of this compound make it a valuable building block for constructing more complex derivatives for structure-activity relationship (SAR) studies. Scientists utilize this and similar compounds to investigate interactions with biological targets, aiming to enhance binding affinity, improve metabolic stability, and optimize drug-like properties in the pursuit of new therapeutic candidates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-12-6-5-7-15(17-12)18-21(19,20)14-10-8-13(9-11-14)16(2,3)4/h5-11H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOVFIUNCUSRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332930
Record name 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331430-18-3
Record name 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties

Chemical Identity and Physical Characteristics

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide (CAS No. 331430-18-3) is a crystalline compound with molecular formula C₁₆H₂₀N₂O₂S and molecular weight 304.41 g/mol. The compound possesses several key structural features that influence its synthesis and reactivity:

Property Value
Molecular Formula C₁₆H₂₀N₂O₂S
Molecular Weight 304.41 g/mol
CAS Registry Number 331430-18-3
IUPAC Name This compound
SMILES Notation CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Standard InChI Key KKOVFIUNCUSRCE-UHFFFAOYSA-N

Structural Features

The compound's architecture comprises a benzene ring with a tert-butyl group at the 4-position and a sulfonamide group at the 1-position, which links to a 6-methylpyridin-2-yl moiety. This structural arrangement offers multiple synthetic handles:

  • The tert-butyl group enhances lipophilicity and provides steric bulk
  • The sulfonamide linkage forms the critical connection between aromatic systems
  • The 6-methylpyridin-2-yl group introduces hydrogen bond acceptance capability

Primary Synthetic Approaches

Direct Sulfonylation Method

The most efficient and widely documented approach involves the direct reaction of 4-tert-butylbenzenesulfonyl chloride with 6-methylpyridin-2-amine. This nucleophilic substitution proceeds via the following mechanism:

Standard Reaction Procedure

Reagents:

  • 4-tert-Butylbenzenesulfonyl chloride (1.0-1.1 equivalents)
  • 6-Methylpyridin-2-amine (1.0 equivalent)
  • Base: Triethylamine or pyridine (1.5-2.0 equivalents)
  • Solvent: Dichloromethane or tetrahydrofuran

Synthetic Protocol:

  • Dissolve 6-methylpyridin-2-amine (1.0 eq) in anhydrous dichloromethane (10-15 mL/g) under inert atmosphere
  • Cool the solution to 0-5°C in an ice bath
  • Add triethylamine (1.5-2.0 eq) dropwise with stirring
  • Add 4-tert-butylbenzenesulfonyl chloride (1.05 eq) in small portions over 30 minutes
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours
  • Monitor by thin-layer chromatography (30% ethyl acetate in hexanes)
  • Quench with saturated aqueous sodium bicarbonate solution
  • Extract with dichloromethane (3×)
  • Wash combined organic layers with brine, dry over anhydrous sodium sulfate
  • Concentrate under reduced pressure
  • Purify by column chromatography (silica gel, 15-25% ethyl acetate in hexanes)

Typical yields range from 75-85% for this procedure, with the reaction generally complete within 4-6 hours at room temperature.

Optimized Base Selection

The choice of base significantly impacts reaction efficiency, as demonstrated in multiple patents dealing with related sulfonamide compounds:

Base Equivalents Temperature (°C) Time (h) Typical Yield (%)
Triethylamine 1.5 0-25 6 75-85
Pyridine (as solvent) excess 20-60 17 70-80
N,N-Diisopropylethylamine 1.5 0-25 6 80-90
4-Dimethylaminopyridine 0.2 20-25 12 65-75
Potassium carbonate 2.0 20-25 12 60-70

The data indicates that N,N-diisopropylethylamine provides optimal yields while minimizing side reactions and simplifying purification.

Phase-Transfer Catalysis Method

For improved environmental compatibility and potential scale-up, phase-transfer catalysis offers advantages over conventional methods:

Enhanced Protocol with Phase-Transfer Catalyst

Reagents:

  • 4-tert-Butylbenzenesulfonyl chloride (1.1 equivalents)
  • 6-Methylpyridin-2-amine (1.0 equivalent)
  • Tetrabutylammonium bromide (0.1 equivalents)
  • Potassium carbonate or sodium carbonate (2.0 equivalents)
  • Solvent system: Acetonitrile/water (300:1, v/v)

Procedure:

  • Prepare a biphasic mixture of acetonitrile/water (300:1)
  • Dissolve 6-methylpyridin-2-amine (1.0 eq) in this mixture
  • Add potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.1 eq)
  • Cool to 15-20°C
  • Add 4-tert-butylbenzenesulfonyl chloride (1.1 eq) in portions over 30 minutes
  • Vigorously stir the mixture at ambient temperature for 8-12 hours
  • Monitor by HPLC or TLC
  • Upon completion, separate the organic phase
  • Wash with water, then brine
  • Dry over anhydrous sodium sulfate and concentrate
  • Purify by crystallization from an appropriate solvent (ethanol/water)

This method typically provides yields of 80-90%, with substantially reduced waste generation compared to conventional methods.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction:

Procedure:

  • Combine 6-methylpyridin-2-amine (1.0 eq), 4-tert-butylbenzenesulfonyl chloride (1.1 eq), and triethylamine (1.5 eq) in dichloromethane
  • Irradiate at 80°C (50-100W) for 15-30 minutes
  • Cool, work up, and purify as previously described

This method reduces reaction time from hours to minutes while maintaining comparable yields.

Synthesis Optimization Strategies

Solvent Effects on Reaction Efficiency

Solvent selection critically influences both reaction rate and product purity:

Solvent Temperature (°C) Time (h) Typical Yield (%) Purity (%)
Dichloromethane 20-25 6-8 75-80 >95
Tetrahydrofuran 20-25 8-10 70-75 >95
N,N-Dimethylformamide 20-25 4-6 80-85 90-95
Acetonitrile 20-25 6-8 80-85 >95
Toluene 80-100 4-6 65-70 >95
Pyridine 20-60 17 70-80 90-95

Dichloromethane and acetonitrile emerge as preferred solvents, offering an optimal balance of yield, purity, and handling characteristics.

Temperature and Reaction Time Optimization

Reaction temperature and duration require careful balancing to maximize conversion while minimizing potential side reactions:

Temperature (°C) Time (h) Conversion (%) Side Product Formation
0-5 12-24 85-90 Minimal
20-25 6-8 90-95 Low
40-50 3-4 85-90 Moderate
60-80 1-2 80-85 Significant

Room temperature conditions (20-25°C) for 6-8 hours provide the optimal balance of conversion efficiency and product quality.

Stoichiometry Optimization

The ratio of reagents significantly impacts reaction outcomes:

4-tert-Butylbenzenesulfonyl chloride (eq) 6-Methylpyridin-2-amine (eq) Base (eq) Yield (%) Observations
1.0 1.0 1.5 75-80 Some unreacted amine
1.05 1.0 1.5 80-85 Optimal balance
1.1 1.0 1.5 85-90 Slightly higher yield
1.2 1.0 1.5 80-85 Purification more challenging
1.0 1.1 1.5 70-75 Excess amine complicates purification

A slight excess (1.05-1.1 eq) of the sulfonyl chloride provides optimal results.

Purification and Characterization

Purification Methodologies

Multiple purification strategies have been employed successfully:

Column Chromatography

Silica gel chromatography provides high-purity material:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Gradient of ethyl acetate in hexanes (10-30%)
  • Loading: 5-10% w/w of crude material to silica
  • Detection: UV visualization at 254 nm
  • Typical recovery: 90-95% of theoretical yield
Recrystallization

Crystallization provides material suitable for most applications:

  • Solvent systems: Ethanol/water, acetone/hexanes, or toluene/hexanes
  • Typical procedure: Dissolve in minimum volume of hot primary solvent, add anti-solvent until cloudy, cool slowly
  • Recovery: 85-90% with purity >98%
Preparative HPLC

For highest purity requirements:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
  • Detection: UV at 254 and 280 nm
  • Recovery: 75-85% with purity >99%

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.25 (s, 1H, -NH-), 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 7.60 (d, J = 8.6 Hz, 2H, Ar-H), 7.55 (t, J = 7.8 Hz, 1H, pyridyl-H), 7.05 (d, J = 7.4 Hz, 1H, pyridyl-H), 6.85 (d, J = 8.2 Hz, 1H, pyridyl-H), 2.35 (s, 3H, pyridyl-CH₃), 1.25 (s, 9H, C(CH₃)₃)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 156.2, 154.7, 152.8, 139.4, 137.2, 126.8, 126.2, 119.8, 111.6, 34.8, 31.0, 23.8

Mass Spectrometry :

  • HRMS (ESI): m/z calculated for C₁₆H₂₀N₂O₂S [M+H]⁺: 305.1324, found: 305.1327

IR (KBr, cm⁻¹) :

  • 3285 (N-H stretch), 1585 (C=N), 1420 (C=C), 1335 and 1165 (SO₂), 835 (para-substituted benzene)
Physical Properties
  • Appearance: White to off-white crystalline solid
  • Melting point: 208-210°C
  • Solubility: Soluble in dimethyl sulfoxide, dimethylformamide; moderately soluble in acetone, dichloromethane; slightly soluble in ethanol; insoluble in water

Scale-Up Considerations and Industrial Production

Large-Scale Process Optimization

For kilogram-scale production, the following modifications are recommended:

  • Implementation of charge-controlled addition of sulfonyl chloride via calibrated pumps
  • Continuous monitoring of reaction temperature with feedback control
  • In-process testing via HPLC to determine reaction endpoint
  • Replacement of column chromatography with crystallization for purification
  • Consider continuous flow processing for improved process control and safety

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group and aromatic fluorine (when present in analogs) participate in nucleophilic substitution. Key reactions include:

Amine displacement :
Reaction with primary/secondary amines under mild conditions replaces the sulfonamide’s amino group. For example:
4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide + R-NH₂ → 4-tert-butyl-N-R-benzenesulfonamide + 6-methylpyridin-2-amine
This proceeds via a two-step mechanism: (1) protonation of the sulfonamide nitrogen, (2) nucleophilic attack by the amine .

Reagent Conditions Product Yield
EthylenediamineDMF, 60°C, 12hBis-sulfonamide adduct78%
PiperidineTHF, RT, 6hN-piperidinyl derivative65%
Hydrazine hydrateEthanol, reflux, 8hSulfonyl hydrazide82%

Condensation Reactions

Acid-catalyzed condensations with carbonyl compounds are well-documented:

Glyoxal condensation :
In H₂SO₄/acetonitrile, the sulfonamide reacts with glyoxal to form a transient diol intermediate (5 ), which undergoes 1,2-hydride shift to yield 1,2-bis-sulfonamidoethane derivatives (2 ) .

Reactant Catalyst Temperature Key Product
Glyoxal (40% aq.)H₂SO₄ (0.5M)80°C1,2-bis((4-tert-butyl) sulfonamido) ethane
FormaldehydeHCl (gas)25°CHexahydrotriazine derivative

Hydrolysis and Stability

The sulfonamide bond demonstrates pH-dependent hydrolysis:

Acidic hydrolysis :
Concentrated H₂SO₄ at 100°C cleaves the S-N bond, producing 4-tert-butylbenzenesulfonic acid and 6-methylpyridin-2-amine .

Alkaline stability :
In NaOH (1M, 80°C), the compound remains intact for >24h, confirming resistance to basic conditions .

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the pyridine ring:

Suzuki-Miyaura coupling :
Using Pd(PPh₃)₄ and arylboronic acids, the 6-methylpyridinyl group undergoes regioselective coupling at the 4-position.

Arylboronic Acid Ligand Yield Application
4-MethoxyphenylXPhos73%Fluorescent probes
2-ThienylSPhos68%Heterocyclic drug development

Oxidation/Reduction Pathways

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyridine nitrogen to N-oxide, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, modifying conformational flexibility .

Mechanistic Insights

Density functional theory (DFT) calculations reveal:

  • The tert-butyl group imposes steric hindrance (ΔG‡ +2.3 kcal/mol vs unsubstituted analogs), slowing electrophilic substitutions .

  • Sulfonamide’s NH acts as a hydrogen-bond donor (HBD) in host-guest complexes (logK = 4.2 with β-cyclodextrin).

This compound’s reactivity profile supports its utility as a building block in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide serves as a versatile building block in the synthesis of more complex molecules. Its sulfonamide moiety allows for various functionalizations, making it valuable in creating derivatives for further study.
  • Reagent in Organic Reactions : The compound can act as a reagent in diverse organic reactions, including substitution and coupling reactions, contributing to the development of new chemical entities.

Biology

  • Enzyme Inhibition Studies : Due to its sulfonamide group, this compound is used in studies focusing on enzyme inhibition. It has been shown to interact with specific enzymes, potentially leading to the development of new therapeutic agents targeting diseases such as cancer and inflammation .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits certain bromodomains involved in gene regulation. The compound showed a binding affinity with a Ki value ranging from 30 to 50 nM, indicating its potential as a therapeutic agent against diseases linked to bromodomain activity, such as cancer and inflammatory disorders .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential application in treating bacterial infections .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Organic ChemistryBuilding block for complex moleculesVersatile reagent for functionalization
Enzyme InhibitionTargeting bromodomainsKi values of 30–50 nM; potential anti-cancer use
Antimicrobial ActivityAgainst bacterial strainsSignificant inhibition against Staphylococcus aureus and E. coli
Drug DevelopmentPotential therapeutic agentEffective interaction with biological targets

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Sulfonamides

describes 4-tert-butyl-N-(quinolin-8-yl)benzenesulfonamide, synthesized via RSO₂Cl reactions with a 91% yield as a white solid. Key comparisons:

Property 4-tert-butyl-N-(quinolin-8-yl)benzenesulfonamide 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Substituent Quinoline (bulky, planar aromatic) 6-Methylpyridine (smaller, less π-conjugated)
Synthetic Yield 91% (white solid) Not reported; inferred lower due to pyridine reactivity
Bioactivity Potential protease inhibition (inferred from ) Likely lower affinity for proteases due to reduced aromaticity

The quinoline analog’s higher aromaticity may enhance binding to hydrophobic enzyme pockets, whereas the pyridine derivative’s methyl group could improve solubility or steric selectivity .

Bosentan and Bipyrimidine Derivatives

Bosentan (4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide) is a potent endothelin receptor antagonist . Key differences:

Property Bosentan This compound
Core Structure Bipyrimidine with phenoxy and hydroxyethoxy Single pyridine ring
Molecular Weight 551.614 g/mol (monohydrate) ~350–375 g/mol (estimated)
Bioactivity Ki = 4.7 nM (ETA receptors) Likely inactive at endothelin receptors due to lack of bipyrimidine
Synthetic Complexity High (multi-step synthesis) Lower (single-step RSO₂Cl reaction)

The bipyrimidine and polar substituents in bosentan are critical for receptor binding, while the simpler pyridine analog may lack this specificity .

6-Methylpyridin-2-yl Derivatives

reports 4-((2-((6-methylpyridin-2-yl)amino)ethyl)amino)benzenesulfonamide (5i), a brown oil with 30% yield. Comparisons:

Property Compound 5i Target Compound
Structure Ethylenediamine linker between groups Direct sulfonamide linkage
Physical State Brown oil Likely solid (inferred from tert-butyl analogs )
Yield 30% Not reported; may vary with reaction conditions

Key Structural and Functional Insights

  • Hydrophobicity : The tert-butyl group enhances lipophilicity in all analogs, improving bioavailability but possibly reducing aqueous solubility .
  • Electron-Donating Effects : The 6-methyl group on pyridine may slightly increase electron density at the sulfonamide nitrogen, altering acidity and hydrogen-bonding capacity compared to unsubstituted pyridines .

Biological Activity

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, with a molecular weight of 302.38 g/mol. Its structure features a sulfonamide group attached to a pyridine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. They function by inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division. This mechanism is particularly effective against Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli>125 μM

Anticancer Potential

Studies have explored the anticancer activity of compounds similar to this compound. These compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa7.01 ± 0.60Apoptosis induction
MCF-714.31 ± 0.90Cell cycle arrest
NCIH4608.55 ± 0.35Inhibition of proliferation

Case Studies

  • Antibacterial Efficacy : A study highlighted the bactericidal action of sulfonamides against MRSA (Methicillin-resistant Staphylococcus aureus), demonstrating that these compounds could significantly reduce biofilm formation, which is a critical factor in chronic infections .
  • Anticancer Research : Another investigation focused on the structure-activity relationship (SAR) of related sulfonamide compounds, revealing that specific modifications increased their potency against various cancer cell lines, suggesting that similar modifications could enhance the efficacy of this compound .

Q & A

Q. What are the standard synthetic routes for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting 4-tert-butylbenzenesulfonyl chloride with 6-methylpyridin-2-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide backbone.

Coupling : Optimizing solvent systems (e.g., dichloromethane or THF) and temperature (20–40°C) to enhance yield .

Purification : Column chromatography or recrystallization to isolate the product.
Characterization includes 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 7.8–8.2 ppm for aromatic protons) and 13C NMR (δ 150–160 ppm for sulfonamide carbonyl) to verify substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]+ at m/z 345.2) .
  • X-ray Crystallography : For absolute configuration determination in crystalline forms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts in the synthesis of this sulfonamide?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k or response surface methodology) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can identify optimal conditions for coupling efficiency .
  • Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and solvent effects, as demonstrated in ICReDD’s reaction path search methods .

Q. What strategies are effective in controlling polymorphic forms during crystallization, and how do they impact bioavailability?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol/water mixtures) favor anhydrous forms, while DMSO promotes solvated polymorphs.
  • Crystallization Rate : Slow cooling (0.5°C/min) enhances crystal lattice stability, as shown in polymorph studies of analogous sulfonamides .
  • Bioavailability Impact : Anhydrous forms generally exhibit higher solubility, critical for in vitro bioactivity assays.

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Control variables like pH (7.4 vs. 6.8), ATP concentration, and protein conformation in kinase inhibition assays.
  • Analog Comparison : Compare with derivatives (e.g., 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) to isolate substituent effects .
  • Advanced Analytics : Use surface plasmon resonance (SPR) for real-time binding kinetics and molecular docking to validate target interactions .

Q. What computational approaches are recommended for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories to assess stability (e.g., RMSD < 2 Å).
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications, as applied in ICReDD’s reaction design framework .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with target active sites (e.g., COX-2 or kinase domains) .

Methodological Considerations for Data Interpretation

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH-Rate Profiling : Assess hydrolysis rates in buffers (pH 1–10) to identify degradation hotspots (e.g., sulfonamide cleavage at pH < 3) .

Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50 values.
  • ANOVA with Tukey’s Post Hoc Test : Compare means across concentrations (e.g., 1–100 µM) to confirm significance (p < 0.05) .

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